molecular formula C5H7KO3 B6250705 potassium 3-methyl-2-oxobutanoate CAS No. 15784-52-8

potassium 3-methyl-2-oxobutanoate

Cat. No.: B6250705
CAS No.: 15784-52-8
M. Wt: 154.2
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Description

Significance of Alpha-Ketoacids in Metabolism

Alpha-ketoacids, also known as 2-oxoacids, are organic compounds characterized by a carboxylic acid group and a ketone functional group on the carbon atom adjacent to the carboxyl group. wikipedia.org These molecules are of paramount importance in biology, serving as crucial intersections in various metabolic pathways. wikipedia.org They are key players in the Krebs cycle (citric acid cycle) and glycolysis, central hubs of energy production in the cell. wikipedia.orgwikipedia.org

Alpha-ketoacids often emerge from the oxidative deamination of amino acids, a process that removes the amino group, and conversely, they can act as precursors for the synthesis of amino acids. wikipedia.orgkhanacademy.org This reversible transamination reaction is fundamental to the management of the body's amino acid pool. nih.gov Notable examples of alpha-ketoacids include pyruvic acid, a product of glucose metabolism, and alpha-ketoglutarate, a key component of the Krebs cycle. wikipedia.orgwikipedia.org Beyond their role in energy metabolism, alpha-ketoacids like phenylpyruvic acid are also involved in cellular signaling. wikipedia.org

Overview of 3-Methyl-2-oxobutanoate (B1236294) as a Key Metabolic Intermediate

3-Methyl-2-oxobutanoate, also known as alpha-ketoisovalerate, is the alpha-ketoacid derived from the branched-chain amino acid (BCAA) valine. ebi.ac.ukyoutube.com It is a central figure in the catabolism of BCAAs, which also include leucine (B10760876) and isoleucine. wikipedia.orgmdpi.com The breakdown of these essential amino acids is crucial for energy production, particularly during times of metabolic stress or in states of protein excess. myadlm.org

The initial steps of BCAA catabolism are shared, involving a transamination reaction to form the corresponding alpha-ketoacids. youtube.commdpi.com 3-Methyl-2-oxobutanoate is thus formed from valine. youtube.com This intermediate can then undergo further metabolic processing to generate substrates for the Krebs cycle, contributing to the cell's energy supply. myadlm.org The metabolism of 3-methyl-2-oxobutanoate is tightly regulated, and disruptions in this pathway can have significant physiological consequences.

Scope and Research Focus of the Outline

This article will delve into the specific roles and reactions of 3-methyl-2-oxobutanoate within biochemical systems. The focus will be on its involvement in the metabolic pathways of branched-chain amino acids, the enzymes that act upon it, and the clinical significance of its metabolic fate, particularly in the context of Maple Syrup Urine Disease. The chemical properties of its potassium salt, potassium 3-methyl-2-oxobutanoate, will also be detailed.

Properties

CAS No.

15784-52-8

Molecular Formula

C5H7KO3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Chemical and Physical Properties of Potassium 3 Methyl 2 Oxobutanoate

PropertyValue/Description
Molecular Formula C5H7KO3
Parent Acid 3-Methyl-2-oxobutanoic acid
Synonyms for Parent Acid alpha-Ketoisovaleric acid, 2-Oxoisovaleric acid
Appearance of Related Esters Colorless to yellow liquid
Solubility of Related Esters Immiscible in water

This table is based on data for related compounds such as ethyl 2-methyl-3-oxobutanoate and provides an estimation of the properties of potassium 3-methyl-2-oxobutanoate (B1236294). sigmaaldrich.com

Enzymatic Catalysis and Regulatory Mechanisms Involving 3 Methyl 2 Oxobutanoate

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is a multienzyme complex located in the inner mitochondrial membrane that plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. wikipedia.orgfrontiersin.org It catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids derived from the transamination of BCAAs, including 3-methyl-2-oxobutanoate (B1236294). wikipedia.orgfrontiersin.org

Oxidative Decarboxylation of 3-Methyl-2-oxobutanoate

The process begins with the decarboxylation of the α-ketoacid, which is then followed by a reductive acylation of the lipoyl moiety attached to the E2 subunit. wikipedia.org The resulting acyl group is subsequently transferred to Coenzyme A. wikipedia.org The final steps involve the re-oxidation of the reduced lipoyl residues and FADH2 to regenerate the enzyme complex for subsequent catalytic cycles. wikipedia.org

Subunit Composition and Assembly of the BCKDH Complex

The BCKDH complex is a large, multi-megadalton structure composed of multiple copies of three core catalytic components: E1 (branched-chain α-ketoacid decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase). wikipedia.orgfrontiersin.orgnih.gov

E1 (Branched-chain α-ketoacid decarboxylase): This component is a heterotetramer of two α-subunits (encoded by the BCKDHA gene) and two β-subunits (encoded by the BCKDHB gene). wikipedia.orgmedlineplus.govnih.gov The E1 component is responsible for the decarboxylation of the α-ketoacid substrate. wikipedia.org

E3 (Dihydrolipoamide dehydrogenase): This component is a homodimer and is also a component of other α-ketoacid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgnih.gov The E3 subunit re-oxidizes the reduced lipoyl sulfur residues of the E2 component. wikipedia.org

The assembly of this intricate complex involves the non-covalent association of the E1 and E3 components with the central E2 core. wikipedia.org This structural organization facilitates the efficient channeling of reaction intermediates between the different active sites. wikipedia.org

Table 1: Subunit Composition of the Human BCKDH Complex

SubunitGeneFunction
E1αBCKDHAPart of the E1 component, involved in decarboxylation. wikipedia.orgmedlineplus.govnih.gov
E1βBCKDHBPart of the E1 component, involved in decarboxylation. wikipedia.orgmedlineplus.gov
E2DBTForms the core of the complex and transfers the acyl group to CoA. wikipedia.orgfrontiersin.org
E3DLDRe-oxidizes the lipoyl moiety of E2; common to other dehydrogenase complexes. wikipedia.orgfrontiersin.org

Cofactor Dependence (e.g., Thiamine (B1217682) Diphosphate (B83284), NAD+, CoA)

The catalytic activity of the BCKDH complex is dependent on several cofactors:

Thiamine Diphosphate (TDP): Also known as thiamine pyrophosphate (TPP), TDP is a crucial cofactor for the E1 subunit. wikipedia.orgresearchgate.netcornell.edu It is directly involved in the decarboxylation of 3-methyl-2-oxobutanoate. wikipedia.orgwikipedia.org Interestingly, TDP can also inhibit BCKDK, thereby activating the BCKDH complex, and this inhibition is enhanced by calcium ions. nih.govnih.gov

NAD+ (Nicotinamide Adenine Dinucleotide): NAD+ serves as the final electron acceptor in the reaction catalyzed by the E3 subunit, being reduced to NADH. wikipedia.orgresearchgate.net

CoA (Coenzyme A): CoA is the acceptor of the acyl group from the lipoyl moiety of the E2 subunit, forming isobutyryl-CoA. wikipedia.orgwikipedia.org

Lipoic Acid: Covalently bound to the E2 subunit, the lipoyl moiety acts as a swinging arm, transferring intermediates between the active sites of E1, E2, and E3. wikipedia.org

FAD (Flavin Adenine Dinucleotide): FAD is a prosthetic group of the E3 subunit and is reduced to FADH2 during the re-oxidation of the lipoyl moiety. wikipedia.org

2-Isopropylmalate Synthase (IPMS)

In contrast to the catabolic role of the BCKDH complex, 2-isopropylmalate synthase (IPMS) utilizes 3-methyl-2-oxobutanoate for anabolic purposes, specifically for the biosynthesis of the essential amino acid leucine. proteopedia.orgresearchgate.net This enzyme is found in bacteria, fungi, plants, and some archaea, but not in animals. proteopedia.orgresearchgate.net

Condensation Reaction of 3-Methyl-2-oxobutanoate with Acetyl-CoA

IPMS catalyzes the first committed step in the leucine biosynthetic pathway: the condensation of 3-methyl-2-oxobutanoate with acetyl-CoA to form (2S)-2-isopropylmalate. proteopedia.orgwikipedia.orgnih.gov This aldol-type condensation reaction is a key branching point from the valine biosynthetic pathway. nih.govnih.gov The reaction requires a divalent metal ion, such as magnesium or manganese, as a cofactor for its activity. proteopedia.org The product, 2-isopropylmalate, is then further converted to leucine through a series of subsequent enzymatic reactions. proteopedia.org

3-Methyl-2-oxobutanoate Hydroxymethyltransferase (PanB)

3-Methyl-2-oxobutanoate hydroxymethyltransferase, also known as ketopantoate hydroxymethyltransferase (KPHMT) and designated as PanB, is an enzyme involved in the biosynthesis of pantothenate (vitamin B5). uniprot.orgwikipedia.org

PanB catalyzes the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate (α-ketoisovalerate). uniprot.org This reaction yields ketopantoate (also known as 2-dehydropantoate) and tetrahydrofolate. wikipedia.org The formation of ketopantoate is a crucial step in the biosynthetic pathway leading to pantothenate. uniprot.org The enzyme is subject to inhibition by various compounds, including isovalerate, pyruvate, and the amino acid valine. uniprot.org

The reaction catalyzed by PanB is a key example of a one-carbon transfer reaction, a fundamental process in cellular metabolism. nih.govnumberanalytics.com The donor of the one-carbon unit is 5,10-methylenetetrahydrofolate, a derivative of folic acid. wikipedia.orgnih.gov The folate cycle is responsible for generating and interconverting various one-carbon carriers, including 5,10-methylenetetrahydrofolate. nih.govmdpi.com This molecule is formed from tetrahydrofolate and serine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT). nih.govmdpi.com

In the PanB-catalyzed reaction, the methylene (B1212753) bridge of 5,10-methylenetetrahydrofolate is cleaved, and the hydroxymethyl group is transferred to the acceptor molecule, 3-methyl-2-oxobutanoate. wikipedia.org This process is essential for the synthesis of the pantoate moiety of pantothenate. The intricate network of one-carbon metabolism ensures a steady supply of these activated one-carbon units for various biosynthetic pathways. nih.govresearchgate.net

Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is another key enzyme in the biosynthesis of branched-chain amino acids. It is found in bacteria, fungi, and plants. ebi.ac.ukebi.ac.uk

KARI catalyzes an unusual two-step reaction. ebi.ac.uknih.gov The first step is an alkyl migration, and the second is a NADPH-dependent reduction. In the context of valine and leucine biosynthesis, the substrate for KARI is (S)-2-acetolactate. This is first converted to an intermediate, 3-hydroxy-3-methyl-2-oxobutanoate. nih.govnih.gov This intermediate is then reduced by KARI, using NADPH as a cofactor, to produce (R)-2,3-dihydroxy-3-methylbutanoate (also known as 2,3-dihydroxy-isovalerate). ebi.ac.ukmonarchinitiative.org This reduction step is kinetically competent and essential for the progression of the biosynthetic pathway. nih.gov

Stereoselectivity and Cofactor Preferences (NADPH/NADH)

A key enzyme involved in the metabolic pathway of 3-methyl-2-oxobutanoate and related α-keto acids is ketol-acid reductoisomerase (KARI). This enzyme catalyzes a two-step reaction involving an alkyl migration followed by a stereospecific reduction. The reduction step is dependent on the cofactors NADPH or NADH.

Most KARI enzymes exhibit a strong preference for NADPH as the reducing agent. researchgate.net However, for certain biotechnological applications, such as anaerobic fermentation, engineering KARI to utilize the more readily available NADH from glycolysis is desirable. researchgate.netnih.gov Efforts to switch the cofactor specificity of KARI from NADPH to NADH have been successful, providing insights into the molecular determinants of this preference. nih.govnih.gov

The crystal structure of KARI from Sulfolobus acidocaldarius (Sac-KARI) reveals a binding site for the 2'-phosphate group of NADPH, explaining its preference for this cofactor. researchgate.net Despite this, Sac-KARI can also utilize NADH, albeit with a higher Michaelis constant (KM), indicating a lower affinity. researchgate.net

Table 1: Cofactor Affinity of Sulfolobus acidocaldarius Ketol-Acid Reductoisomerase (Sac-KARI)

CofactorKM (μM)
NADPH0.4
NADH6.0

Data sourced from a study on the biochemical characterization of Sac-KARI. researchgate.net

The stereoselectivity of KARI is absolute, acting on the (S)-enantiomer of its substrates to produce a specific stereoisomer of the dihydroxy acid product. researchgate.net For instance, in the BCAA biosynthesis pathway, KARI converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. nih.gov

The binding of the cofactor and metal ions induces conformational changes in the enzyme, which are critical for catalysis. ebi.ac.uknih.govresearchgate.netmdpi.com The structure of KARI from Corynebacterium glutamicum in complex with NADP+ and two Mg²⁺ ions has provided detailed insights into the residues involved in cofactor and substrate binding. nih.gov

Other Enzymatic Transformations and Associated Enzymes

Transamination Reactions with Branched-Chain Aminotransferases

Transamination is a critical reversible reaction in the metabolism of 3-methyl-2-oxobutanoate, catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.gov This reaction involves the transfer of an amino group from a donor amino acid, typically glutamate, to 3-methyl-2-oxobutanoate, yielding the amino acid valine and α-ketoglutarate. nih.gov

BCATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and play a pivotal role in the synthesis and degradation of BCAAs. nih.gov The reaction proceeds via a Bi-Bi Ping-Pong mechanism. nih.gov In humans and other mammals, two isoenzymes of BCAT exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. paulogentil.com

Studies on BCATs from various organisms, including Escherichia coli and thermophilic archaea like Geoglobus acetivorans and Archaeoglobus fulgidus, have revealed their substrate specificity. nih.govnih.gov These enzymes are generally active towards the keto analogs of all three BCAAs. nih.gov

Table 2: Specific Activity of Branched-Chain Aminotransferases from Thermophilic Archaea Towards Different Keto Acids

Amino AcceptorSpecific Activity (U/mg) - GEO1900 (G. acetivorans)Specific Activity (U/mg) - AF0933 (A. fulgidus)
3-methyl-2-oxobutanoate n.a.5.14
4-methyl-2-oxopentanoate7.73.05
3-methyl-2-oxopentanoate7.13.23
2-oxopentanoaten.a.6.51
2-oxohexanoaten.a.4.26
2-oxooctanoaten.a.2.4
2-oxobutyrate1.3n.a.
Pyruvate0.560.73
Phenylglyoxylaten.a.4.55
β-phenylpyruvaten.a.2.84
Indole-3-pyruvaten.a.1.02

Data adapted from a study on thermostable BCATs. nih.gov n.a. indicates data not available.

Reactions Leading to Alcohol Derivatives (Excluding Biofuel Production Details)

In certain microorganisms, 3-methyl-2-oxobutanoate can be converted into alcohol derivatives, such as 3-methyl-1-butanol, via the Ehrlich pathway. nih.gov This pathway involves two key enzymatic steps: decarboxylation and reduction.

First, a 2-keto acid decarboxylase catalyzes the non-oxidative decarboxylation of 3-methyl-2-oxobutanoate to produce isobutyraldehyde. Subsequently, an alcohol dehydrogenase reduces the aldehyde to 3-methyl-1-butanol. nih.gov This metabolic route is of interest for the microbial production of higher alcohols.

Reductase Activities Utilizing 3-Methyl-2-oxobutanoate

Studies on KARI from various sources, including Mycobacterium tuberculosis, have provided detailed structural and mechanistic insights into this reductase activity. nih.govnih.gov The enzyme requires divalent metal ions, typically Mg²⁺, for its catalytic function. ebi.ac.uknih.govnih.gov The reduction is stereospecific, yielding a product with a defined chirality. researchgate.net

Chemical Synthesis and Advanced Organic Transformations of 3 Methyl 2 Oxobutanoate and Its Derivatives

Synthetic Methodologies for 3-Methyl-2-oxobutanoate (B1236294) Analogues

The preparation of 3-methyl-2-oxobutanoate and its various analogues can be achieved through several synthetic routes, ranging from laboratory-scale preparations to more industrial processes. These methods often leverage fundamental organic reactions to construct the characteristic branched-chain α-keto acid scaffold.

In a laboratory setting, several strategies can be employed to synthesize 3-methyl-2-oxobutanoate analogues. These routes often involve the oxidation of suitable precursors or the construction of the carbon skeleton through carbon-carbon bond-forming reactions.

Oxidation of Isovaleric Acid:

One potential route to 3-methyl-2-oxobutanoic acid is the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-3-methylbutanoic acid, which can be derived from isovaleric acid (3-methylbutanoic acid). ymdb.ca While direct oxidation of isovaleric acid at the α-position is challenging, a more common approach involves the microbial oxidation of isovaleric acid to produce β-hydroxyisovaleric acid. ymdb.ca For the synthesis of the α-keto acid, a more direct precursor is required. The oxidation of 3-methyl-2-butanol, for instance, yields 3-methyl-2-butanone, showcasing the conversion of a secondary alcohol to a ketone, a key transformation in the potential synthesis of 3-methyl-2-oxobutanoate from a suitable alcohol precursor. brainly.com

Alkylation of Enolate Ions:

A versatile and widely used method for the synthesis of substituted β-keto esters, which are precursors to α-keto acids, is the acetoacetic ester synthesis. libretexts.orglibretexts.orgpressbooks.pub This method relies on the generation of a stabilized enolate from a β-keto ester, such as ethyl acetoacetate (B1235776), followed by alkylation with an appropriate alkyl halide. libretexts.orglibretexts.org

The general steps for a synthesis analogous to the acetoacetic ester synthesis to produce a derivative of 3-methyl-2-oxobutanoate are:

Enolate Formation: A β-keto ester is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org

Alkylation: The nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction. To synthesize a 3-methyl-2-oxobutanoate analogue, an isopropyl halide could be used. libretexts.orgpressbooks.pub

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, followed by heating, leads to decarboxylation and the formation of the corresponding ketone. libretexts.org

Table 1: Key Steps in Acetoacetic Ester Synthesis for a 3-Methyl-2-Oxobutanoate Analogue
StepDescriptionReactantsProduct
1Enolate FormationEthyl acetoacetate, Sodium ethoxideEthyl acetoacetate enolate
2AlkylationEthyl acetoacetate enolate, 2-BromopropaneEthyl 2-isopropyl-3-oxobutanoate
3Hydrolysis & DecarboxylationEthyl 2-isopropyl-3-oxobutanoate, Acid/Base, Heat4-Methyl-2-pentanone

Esterification:

3-Methyl-2-oxobutanoic acid can be converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. wikipedia.org This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. wikipedia.org For example, reacting 3-methyl-2-oxobutanoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 3-methyl-2-oxobutanoate.

Salt Formation:

As a carboxylic acid, 3-methyl-2-oxobutanoic acid readily reacts with bases to form salts. wikipedia.org The sodium salt, sodium 3-methyl-2-oxobutanoate, is a common form of this compound and is commercially available. wikipedia.orgorganicchemistrytutor.com It is typically a white to off-white crystalline powder that is soluble in water. wikipedia.org The formation of the sodium salt enhances the compound's stability and solubility in aqueous solutions. wikipedia.org The reaction simply involves treating the acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Reactivity and Mechanism of Organic Reactions

The chemical reactivity of 3-methyl-2-oxobutanoate is dictated by the presence of the α-keto acid functionality. This includes the carboxyl group and the adjacent ketone, which influence each other's reactivity and allow for a range of organic transformations.

α-keto acids, including 3-methyl-2-oxobutanoic acid, are susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. wikipedia.org This process can occur under various conditions, including enzymatically.

In biological systems, the decarboxylation of 3-methyl-2-oxobutanoate is a key step in the metabolism of the branched-chain amino acid valine. nih.gov This reaction is catalyzed by the enzyme complex 3-methyl-2-oxobutanoate dehydrogenase. nih.gov The process is an oxidative decarboxylation, where the keto acid is converted to its corresponding acyl-CoA derivative with the release of CO2. researchgate.net

The non-enzymatic decarboxylation of α-keto acids can also occur, often upon heating. The mechanism for the decarboxylation of α-keto acids like pyruvic acid in the presence of acid involves protonation of the carbonyl oxygen, which facilitates the departure of carbon dioxide. pressbooks.pub

The ketone functional group in 3-methyl-2-oxobutanoate is a primary site for oxidation and reduction reactions.

Oxidation:

The oxidation of α-keto acids can be complex due to the lability of the molecule and the potential for decarboxylation. 182.160.97 However, under controlled conditions, the keto group can be further oxidized. In biological systems, the oxidation of 3-methyl-2-oxobutanoate is part of the catabolic pathway for valine, where it is converted to S-(2-methylpropanoyl)-CoA. nih.govresearchgate.net

Reduction:

The keto group of 3-methyl-2-oxobutanoate can be reduced to a secondary alcohol, yielding 2-hydroxy-3-methylbutanoic acid. This transformation can be achieved using various reducing agents common in organic synthesis, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Enzymatic reductions are also prevalent. For instance, cytoplasmic malate (B86768) dehydrogenase has been shown to catalyze the reduction of aromatic α-keto acids in the presence of NADH. libretexts.org

The presence of α-hydrogens in the ester and ketone forms of 3-methyl-2-oxobutanoate derivatives allows for a variety of condensation and substitution reactions.

Condensation Reactions:

Aldol-type condensation reactions are a hallmark of carbonyl compounds with α-hydrogens. nih.govsynquestlabs.com In a crossed aldol (B89426) condensation, an enolate from one carbonyl compound reacts with another carbonyl compound. nih.govsynquestlabs.com For example, the enolate of a 3-methyl-2-oxobutanoate ester could potentially react with an aldehyde or another ketone in the presence of a base to form a β-hydroxy carbonyl compound. synquestlabs.com The reaction between a ketone enolate and an aromatic aldehyde that lacks α-hydrogens is known as a Claisen-Schmidt condensation. synquestlabs.com The enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes an aldol-type addition of 3,3-disubstituted 2-oxoacids to aldehydes. synquestlabs.com

Substitution Reactions:

The α-hydrogens of 3-methyl-2-oxobutanoate and its esters are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides, leading to α-alkylation. This is the basis of the acetoacetic ester synthesis and is a powerful tool for forming new carbon-carbon bonds at the α-position of the carbonyl group. libretexts.orgpressbooks.pub For instance, the enolate of methyl 3-methyl-2-oxobutanoate could be alkylated with an alkyl halide to introduce a new substituent at the 3-position.

Table 2: Reactivity Summary of 3-Methyl-2-oxobutanoate
Reaction TypeFunctional Group InvolvedKey Reagents/ConditionsProduct Type
Decarboxylationα-Keto acidHeat, Acid, or EnzymesAldehyde/Acyl-CoA
OxidationKeto groupOxidizing agents/EnzymesFurther oxidized products
ReductionKeto groupNaBH₄, LiAlH₄, NADH/Enzymesα-Hydroxy acid
Aldol Condensationα-Hydrogen/Keto groupBase, Aldehyde/Ketoneβ-Hydroxy carbonyl
α-Alkylationα-HydrogenStrong base, Alkyl halideα-Substituted keto ester

Nucleophilic Addition and Michael Addition Reactions

The reactivity of 3-methyl-2-oxobutanoate is dominated by the presence of two key electrophilic centers: the two carbonyl carbons. This structure allows it to participate in a variety of nucleophilic addition reactions. In a general nucleophilic addition, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³ libretexts.orgkhanacademy.org.

One such specific transformation is hydroxymethylation, an addition reaction where 3-methyl-2-oxobutanoate reacts with formaldehyde. This reaction, catalyzed by the enzyme ketopantoate hydroxymethyltransferase, results in the formation of ketopantoate wikipedia.orgwikipedia.org. This particular reaction highlights the ability of the α-keto carbon to act as an electrophile.

Furthermore, the 3-methyl-2-oxobutanoate anion possesses acidic α-hydrogens on the methyl groups, which, under basic conditions, can be removed to form an enolate. This enolate is a potent nucleophile and can, in principle, participate as a "Michael donor" in a Michael addition reaction. The Michael reaction, a type of conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (a "Michael acceptor") wikipedia.orglibretexts.orgmasterorganicchemistry.com. While direct participation of the 3-methyl-2-oxobutanoate enolate as a Michael donor is not extensively documented in literature, the principle is well-established with structurally similar compounds like β-keto esters and malonic esters, which are classic Michael donors libretexts.orgorganic-chemistry.org.

The general mechanism for a Michael reaction involves three main steps:

Enolate Formation : A base removes an acidic α-hydrogen from the Michael donor to form a resonance-stabilized enolate.

Conjugate Addition : The enolate attacks the β-carbon of the α,β-unsaturated acceptor, forming a new carbon-carbon bond.

Protonation : The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product masterorganicchemistry.com.

The viability of such a reaction depends on the relative reactivity of the nucleophile and the two electrophilic sites on the acceptor. "Soft" nucleophiles, like enolates, preferentially attack the "soft" β-carbon of the unsaturated system (1,4-addition), whereas "hard" nucleophiles, such as Grignard reagents or organolithiums, tend to attack the "hard" carbonyl carbon directly (1,2-addition) masterorganicchemistry.comyoutube.com. Given the nature of the enolate that would be formed from 3-methyl-2-oxobutanoate, it is expected to act as a soft nucleophile, favoring the Michael addition pathway if presented with a suitable acceptor.

Table 1: Reactivity in Addition Reactions

Reaction TypeRole of 3-Methyl-2-oxobutanoateKey Reactive SiteExample Transformation
Nucleophilic AdditionElectrophileα-Keto Carbonyl CarbonHydroxymethylation to Ketopantoate wikipedia.orgwikipedia.org
Michael Addition (Theoretical)Nucleophile (as enolate)α-Hydrogen (for enolate formation)Addition to an α,β-unsaturated carbonyl wikipedia.orglibretexts.org

3-Methyl-2-oxobutanoate as a Synthetic Precursor

Beyond its immediate reactivity, 3-methyl-2-oxobutanoate (often referred to in biological contexts as α-ketoisovalerate) serves as a crucial starting block for the synthesis of a variety of important organic molecules, both in nature and in industrial biotechnology.

3-Methyl-2-oxobutanoate is a key intermediate in several major biosynthetic pathways. Its role as a precursor underscores its importance in generating molecular complexity from simple metabolic building blocks.

Pantothenic Acid (Vitamin B5) and Coenzyme A : In bacteria and other organisms, 3-methyl-2-oxobutanoate is a direct precursor to pantothenic acid. The pathway begins with the enzymatic hydroxymethylation of α-ketoisovalerate to form α-ketopantoate, which is then reduced to D-pantoate. This molecule is subsequently condensed with β-alanine to yield pantothenic acid, a vital nutrient required for the synthesis of Coenzyme A (CoA) wikipedia.orgwikipedia.orgwikipedia.org. CoA is an essential cofactor in numerous metabolic processes, including the Krebs cycle and fatty acid metabolism.

Branched-Chain Amino Acids : The compound is a central metabolite in the biosynthesis of branched-chain amino acids like valine and leucine (B10760876) nih.gov. In many organisms, it can be converted to valine through a transamination reaction.

Biofuels : In the field of metabolic engineering, 3-methyl-2-oxobutanoate is a target precursor for the production of biofuels. Genetically modified organisms can be engineered to channel metabolic flux towards this keto acid. It is then decarboxylated by enzymes like α-ketoisovalerate decarboxylase to produce isobutyraldehyde, which is subsequently reduced to isobutanol, a promising next-generation biofuel wikipedia.orgebi.ac.ukresearchgate.net.

Prebiotic Chemistry : Research into the origins of life has shown that α-ketoacids, including 3-methyl-2-oxobutanoate, can serve as precursors to α-amino acids under plausible prebiotic conditions through pathways like the Bucherer-Bergs reaction, which involves reaction with cyanide and ammonia (B1221849) sources nih.gov.

Table 2: Examples of Molecules Synthesized from 3-Methyl-2-oxobutanoate

Product MoleculeContext of SynthesisInitial Key Transformation
D-PantoateBiosynthesis of Pantothenic AcidHydroxymethylation and reduction wikipedia.orgwikipedia.org
IsobutanolBiofuel ProductionDecarboxylation wikipedia.orgebi.ac.uk
ValineAmino Acid BiosynthesisTransamination nih.gov

The central role of 3-methyl-2-oxobutanoate in metabolism makes it and its derivatives valuable as research tools for studying biochemical pathways. Derivatization, the process of chemically modifying a compound to enhance its analytical detection or to probe its biological function, is a key strategy in this context greyhoundchrom.com.

While the synthesis of specific, commercially available probes from 3-methyl-2-oxobutanoate is not widely documented, its derivatization is fundamental to biochemical research. For instance, studying the metabolic flux through pathways involving this keto acid often requires the use of isotopically labeled versions (e.g., containing ¹³C or ¹⁴C). By introducing labeled 3-methyl-2-oxobutanoate into a biological system, researchers can trace the path of the carbon atoms through subsequent metabolic steps, quantifying the activity of enzymes and the flow through different branches of a pathway ebi.ac.uk.

Furthermore, enzymes that utilize 3-methyl-2-oxobutanoate as a substrate, such as 3-methyl-2-oxobutanoate dehydrogenase and α-ketoisovalerate decarboxylase, are subjects of intense study wikipedia.orgnih.gov. The synthesis of modified derivatives of 3-methyl-2-oxobutanoate can produce:

Enzyme Inhibitors : Molecules designed to mimic the substrate but with modifications that cause them to bind tightly to the enzyme's active site without reacting, thereby blocking its function.

Affinity Probes : Derivatives containing reporter groups (like fluorescent tags or biotin) that can be used to isolate and identify enzymes that bind to the keto acid.

Mechanistic Probes : Analogs with subtle structural changes that help elucidate the precise mechanism of the enzymatic reaction.

The study of how metabolites derived from α-ketoisovalerate, such as isobutyryl-CoA and methylmalonyl-CoA, inhibit key enzymes like pyruvate (B1213749) dehydrogenase demonstrates the use of its natural derivatives as tools to understand metabolic regulation and disease states nih.gov. Therefore, the targeted synthesis of both natural and unnatural derivatives of 3-methyl-2-oxobutanoate is an essential, albeit specialized, application in biochemical and medical research.

Advanced Analytical Methodologies in Research on 3 Methyl 2 Oxobutanoate

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-methyl-2-oxobutanoate (B1236294) due to its high sensitivity and specificity. It is often coupled with chromatographic techniques to separate the analyte from complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for the comprehensive analysis of metabolites, including 3-methyl-2-oxobutanoate. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For non-volatile metabolites like α-keto acids, a derivatization step is typically required to increase their volatility and improve chromatographic separation. researchgate.net GC-MS offers high chromatographic resolution and produces reproducible mass spectra, which are valuable for compound identification through library matching. researchgate.netnih.gov A validated GC-MS method has been developed for the determination of extracellular and intracellular [1-¹³C]-α-ketoisovalerate enrichments, demonstrating its utility in tracking the metabolism of this compound. nih.gov However, GC-MS can be susceptible to matrix effects, where other components in the sample can interfere with the analysis, potentially leading to signal suppression or enhancement. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile compounds in their native state, often without the need for derivatization. researchgate.netuoguelph.ca High-performance liquid chromatography (HPLC) coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF/MS) has been successfully used for the determination of branched-chain keto acids (BCKAs), including α-ketoisovalerate, in serum and muscle samples. nih.gov This method offers high sensitivity and shorter analysis times compared to older techniques. nih.gov LC-MS/MS provides enhanced specificity and is a targeted approach for quantifying known compounds. uoguelph.ca

TechniqueSample TypeKey Findings/ApplicationReference
GC-MSPlasma, TissuesValidated for determining [1-¹³C]-α-ketoisovalerate enrichments. nih.gov
HPLC-Q-TOF/MSSerum, MuscleDeveloped for the simultaneous determination of three BCKAs with high sensitivity and reliability. nih.gov
LC-MS/MSVarious Biological SamplesTargeted analysis for specific known compounds with high specificity. uoguelph.ca

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). medchemexpress.com By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of this isotope into downstream metabolites like 3-methyl-2-oxobutanoate. medchemexpress.comcreative-proteomics.com

This approach, often referred to as ¹³C-MFA, provides quantitative insights into the rates of metabolic reactions (fluxes) within a cell. nih.govnih.govnih.gov The labeling patterns of intracellular metabolites are determined by these fluxes, allowing researchers to infer the activity of various pathways. nih.govnih.gov For instance, by using ¹³C-labeled glucose, the flow of carbon atoms through glycolysis and into the pathways producing branched-chain amino acids and their corresponding α-keto acids can be quantified. creative-proteomics.com This is crucial for understanding how metabolic networks are regulated and identifying potential bottlenecks in biochemical production. nih.gov The combination of stable isotope tracing with MS or NMR analysis allows for the precise measurement of isotope enrichment in metabolites. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the mechanisms of chemical reactions and studying molecular interactions. nih.govresearchgate.net In the context of 3-methyl-2-oxobutanoate, NMR can provide detailed information about the structure and dynamics of the enzymes that metabolize it, such as the branched-chain α-ketoacid dehydrogenase (BCKD) complex. wikipedia.orgwikipedia.org

Selective methyl labeling, an approach where specific methyl groups in a protein are isotopically labeled, is particularly powerful for studying large biomolecules by solution NMR. nih.gov This technique can be used to probe the structure, dynamics, and allosteric regulation of enzymes involved in 3-methyl-2-oxobutanoate metabolism. nih.gov Furthermore, NMR is effective for monitoring reaction kinetics and identifying reaction intermediates and products, which is essential for understanding the catalytic mechanisms of enzymes. nih.govresearchgate.net The ability of NMR to assess the purity of reactants under reaction conditions is an added advantage. nih.gov

Spectrophotometric and Enzymatic Assays for Activity Measurement

Spectrophotometric and enzymatic assays are fundamental techniques for measuring the activity of enzymes that produce or consume 3-methyl-2-oxobutanoate. nih.govnih.gov These assays are often based on the measurement of the change in absorbance of light at a specific wavelength resulting from the enzymatic reaction.

A common approach involves coupling the activity of the enzyme of interest to a reaction that produces a colored or fluorescent product. researchgate.net For instance, the activity of branched-chain α-keto acid dehydrogenase can be determined by measuring the production of NADH, which absorbs light at 340 nm. nih.gov To eliminate interference from other α-keto acids like pyruvate (B1213749), samples can be pretreated with pyruvate dehydrogenase. nih.gov Such assays can be adapted for high-throughput screening to test large numbers of samples. researchgate.net The development of specific enzymatic assays, such as one for S-3-hydroxyisobutyrate that measures NADH production, highlights the versatility of this method for quantifying related metabolites in biological fluids. nih.gov

Assay TypePrincipleApplication ExampleReference
Spectrophotometric Endpoint AssayMeasures NADH production after addition of branched-chain α-keto acid dehydrogenase.Determination of branched-chain α-keto acids in plasma. nih.gov
Enzymatic Spectrophotometric AssayMeasures NADH production initiated by a specific dehydrogenase.Determination of S-3-hydroxyisobutyrate in biological fluids. nih.gov
Non-radioactive Colorimetric AssayReduction of a tetrazolium salt in an NADH-coupled reaction to form a colored product.Measurement of BCKDC activity. bmrservice.com

Integration of Omics Data in System-Level Analysis (e.g., Metabolomics, Metagenomics)

A systems-level understanding of the role of 3-methyl-2-oxobutanoate requires the integration of multiple "omics" datasets, particularly metabolomics and metagenomics. mdpi.com Metabolomics provides a snapshot of all the small molecules (metabolites) in a biological system, while metagenomics characterizes the genetic material from a community of organisms, such as the gut microbiome. mdpi.comnih.gov

The integration of these datasets can reveal correlations between the presence and abundance of specific microbes and the levels of certain metabolites. frontiersin.orgnih.gov For example, by combining metagenomic and metabolomic data, researchers can identify microbial genera that are positively correlated with the production of branched-chain amino acids and their corresponding α-keto acids. nih.gov This integrative approach is crucial for understanding the functional contributions of the microbiome to host metabolism and health. mdpi.comnih.gov Computational tools and network-based modeling are used to analyze these large datasets and predict metabolic pathways and interactions. mdpi.comfrontiersin.org

Structural Biology of 3 Methyl 2 Oxobutanoate Interacting Enzymes

X-ray Crystallography and Cryo-EM Studies of Enzyme Complexes

High-resolution structural data from X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the architecture of enzymes that interact with 3-methyl-2-oxobutanoate (B1236294). A primary target of these studies has been the branched-chain α-keto acid dehydrogenase complex (BCKDC), a large, multi-enzyme assembly responsible for the irreversible catabolism of branched-chain amino acids. wikipedia.org

The BCKDC is a member of the mitochondrial α-ketoacid dehydrogenase complex family, which also includes the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex. wikipedia.org The BCKDC is composed of three main catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). frontiersin.org

As of late 2007, numerous structures of the 3-methyl-2-oxobutanoate dehydrogenase (E1 component) have been solved, providing a wealth of information on its fold and active site. wikipedia.org These studies reveal a heterotetrameric (α2β2) structure for the E1 component in humans. frontiersin.org Cryo-EM has been particularly valuable in visualizing the entire PDC, a close relative of the BCKDC, revealing its icosahedral symmetry and the spatial arrangement of its E1, E2, and E3 subunits. nih.govbiorxiv.org These structural blueprints are crucial for understanding how 3-methyl-2-oxobutanoate is channeled through the complex.

The kinase responsible for regulating the BCKDC, branched-chain α-keto acid dehydrogenase kinase (BCKDK), has also been structurally characterized. nih.gov Crystal structures of BCKDK, both alone and in complex with its inhibitors, have shed light on its allosteric regulation. nih.gov For instance, the structure of pyruvate dehydrogenase kinase 3 (PDK3), a related kinase, bound to the lipoyl domain of the human pyruvate dehydrogenase complex has been determined. embopress.org

Table 1: Selected PDB Accession Codes for 3-Methyl-2-oxobutanoate Dehydrogenase and Related Enzymes

PDB IDEnzyme/ComplexOrganismExperimental Method
1DTW3-methyl-2-oxobutanoate dehydrogenase E1 componentHomo sapiensX-ray Diffraction
1OLS3-methyl-2-oxobutanoate dehydrogenase E1 componentHomo sapiensX-ray Diffraction
4E00Branched-chain alpha-ketoacid dehydrogenase kinaseRattus norvegicusX-ray Diffraction
1V1M3-methyl-2-oxobutanoate dehydrogenase E1 componentPseudomonas putidaX-ray Diffraction

This table is not exhaustive but provides examples of the types of structural data available in the Protein Data Bank (PDB).

Ligand-Binding Sites and Substrate Recognition

The specificity of an enzyme for its substrate is determined by the precise geometry and chemical properties of its active site. khanacademy.org In the case of enzymes that metabolize 3-methyl-2-oxobutanoate, structural studies have pinpointed the key residues involved in substrate binding and catalysis.

For the 3-methyl-2-oxobutanoate dehydrogenase (E1) component of the BCKDC, the active site contains the cofactor thiamine (B1217682) diphosphate (B83284) (TPP). wikipedia.org The substrate, 3-methyl-2-oxobutanoate, binds in a pocket where the carboxyl group interacts with charged or polar residues, and the branched methyl groups are accommodated in a hydrophobic region. The enzyme catalyzes the decarboxylation of the α-keto acid, a critical step in its breakdown. wikipedia.org

The BCKDC exhibits a degree of substrate promiscuity, as it can also act on other branched-chain α-keto acids derived from leucine (B10760876) and isoleucine. ebi.ac.uk This is a reflection of the active site's ability to accommodate structurally similar molecules.

In the regulatory kinase, BCKDK, the binding of allosteric inhibitors has been shown to occur at a site distinct from the ATP-binding site. nih.gov For example, the inhibitor (S)-α-chloro-phenylpropionic acid binds to a unique allosteric site in the N-terminal domain of BCKDK. nih.gov This binding event triggers conformational changes that are transmitted to the active site, ultimately inhibiting the kinase's activity. nih.gov

The study of enzyme-ligand interactions extends to understanding how products are released and how cofactors are utilized. For instance, the binding of ADP and ATP to PDK3 has been structurally characterized, providing insights into the catalytic cycle of this kinase. embopress.org

Conformational Dynamics and Allosteric Transitions

Enzymes are not static entities; they are dynamic molecules that undergo conformational changes as part of their catalytic cycle. These movements are often crucial for substrate binding, product release, and allosteric regulation.

The binding of 3-methyl-2-oxobutanoate and other substrates to the BCKDC induces conformational changes that facilitate the multi-step reaction sequence. The "swinging arm" mechanism, involving the lipoyl domain of the E2 component, is a classic example of large-scale conformational change in this enzyme family. This lipoyl group picks up the acyl group from the E1 active site and transfers it to the E2 active site, and is then reoxidized by E3.

Allosteric regulation is a key feature of the BCKDC and its associated kinase, BCKDK. The activity of the BCKDC is tightly controlled by phosphorylation and dephosphorylation, which is in turn regulated by the binding of allosteric effectors to BCKDK. nih.gov For example, α-ketoisocaproate, the keto acid derived from leucine, is a potent inhibitor of BCKDK. science.gov

Structural studies of BCKDK have revealed the molecular basis of this allosteric inhibition. The binding of an inhibitor to the allosteric site triggers a series of conformational changes, including the movement of helices, which are then communicated to the lipoyl-binding pocket. nih.gov This prevents the kinase from binding to the BCKDC core, thereby blocking its activity. nih.gov These allosteric transitions are a sophisticated mechanism for fine-tuning the metabolic flux through the branched-chain amino acid catabolic pathway in response to the cellular metabolic state.

Rational Enzyme Design Based on Structural Data

The wealth of structural information on enzymes that interact with 3-methyl-2-oxobutanoate has opened up avenues for rational enzyme design. By understanding the structure-function relationships, scientists can now engineer enzymes with altered substrate specificity, enhanced activity, or novel catalytic capabilities.

One approach to rational design involves modifying the active site of an enzyme to accommodate new substrates. nih.gov For example, by changing key residues in the binding pocket, it may be possible to engineer a dehydrogenase that preferentially binds and metabolizes a specific branched-chain α-keto acid. Computational modeling and a deep understanding of enzyme-substrate interactions are crucial for predicting the effects of such mutations. nih.gov

Another strategy focuses on altering the allosteric properties of regulatory enzymes. For instance, by modifying the allosteric inhibitor binding site of BCKDK, one could potentially design enzymes that are more or less sensitive to feedback inhibition. This could have applications in metabolic engineering, where the goal is to redirect metabolic flux towards the production of valuable chemicals.

Furthermore, rational design can be used to improve the stability and catalytic efficiency of enzymes for biotechnological applications. For example, engineering a more robust 3-methyl-2-oxobutanoate dehydrogenase could be beneficial for its use in biocatalytic processes.

The ability to rationally design enzymes is still a developing field, but it holds immense promise for a wide range of applications, from the development of new therapeutics to the creation of novel biocatalysts for industrial processes.

Biotechnological and Industrial Applications of 3 Methyl 2 Oxobutanoate and Its Enzymatic Pathways

Engineered Microbial Systems for Enhanced Production of Metabolites

The manipulation of microbial metabolism, or metabolic engineering, has enabled the high-level production of various valuable chemicals. 3-Methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate) is a critical node in the biosynthetic pathway of branched-chain amino acids, such as valine and leucine (B10760876), and serves as a precursor for higher alcohols like isobutanol and 3-methyl-1-butanol, which are considered advanced biofuels. nih.govebi.ac.uk

Advancements in synthetic biology allow for the reconstruction of plant-derived metabolic pathways in tractable microbes like Escherichia coli and Saccharomyces cerevisiae, overcoming the low concentrations of target compounds often found in plants. nih.gov A primary challenge in this field is optimizing the supply of necessary precursors. nih.gov Organisms like Corynebacterium glutamicum, known for their ability to produce amino acids, are particularly suitable hosts for producing compounds derived from these pathways. nih.gov

In one study, Corynebacterium glutamicum was engineered to produce 3-methyl-1-butanol. nih.gov This was achieved by overexpressing an α-ketoisovalerate decarboxylase gene (kivd) from Lactococcus lactis and an alcohol dehydrogenase gene (adh3) from Zymomonas mobilis. nih.gov The engineered strain successfully converted endogenous 3-methyl-2-oxobutanoate into 3-methyl-1-butanol. nih.gov Production was further enhanced by deleting genes for competing pathways, such as the E1 subunit of the pyruvate (B1213749) dehydrogenase complex (aceE) and lactate (B86563) dehydrogenase (ldh), which redirected metabolic flux towards the target product. nih.gov This strategy increased the titer of 3-methyl-1-butanol to 0.497 g/L after 12 hours of incubation. nih.gov

These examples demonstrate how engineered microbial systems can be designed to channel metabolic intermediates like 3-methyl-2-oxobutanoate towards the synthesis of desired high-value metabolites.

Table 1: Engineered Microbial Systems for Metabolite Production

Microorganism Engineering Strategy Precursor Target Metabolite Resulting Titer Reference
Corynebacterium glutamicum Overexpression of kivd (from L. lactis) and adh3 (from Z. mobilis) 3-Methyl-2-oxobutanoate 3-Methyl-1-butanol 0.182 g/L nih.gov

Biocatalysis for Chiral Compound Synthesis

Biocatalysis has emerged as a powerful tool in modern organic chemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods. magtech.com.cnnih.gov Enzymes are particularly adept at synthesizing chiral compounds, which are crucial components of many pharmaceuticals. nih.govnih.gov 3-Methyl-2-oxobutanoate is a prochiral α-keto acid, making it an ideal starting material for the asymmetric synthesis of optically active molecules. nih.gov

The reduction of a ketone to a chiral alcohol is a common strategy in pharmaceutical synthesis. mdpi.com This can be accomplished using purified reductase or dehydrogenase enzymes or through whole-cell biotransformations, where the microorganism provides the necessary enzymes and cofactors (like NADH or NADPH). mdpi.com For example, sodium 3-methyl-2-oxobutanoate has been used as a starting material for the synthesis of (S)-2-hydroxy-3-methylbutanoic acid, a valuable chiral building block. sigmaaldrich.com

Enzymes such as 3-methyl-2-oxobutanoate dehydrogenase and other oxidoreductases can catalyze the stereoselective reduction of the keto group in 3-methyl-2-oxobutanoate. wikipedia.org This process yields enantiomerically pure hydroxy acids, which are important intermediates for various bioactive molecules. The high enantioselectivity of these enzymatic reactions often results in products with excellent enantiomeric excess (>99% e.e.), a critical parameter for pharmaceutical applications. nih.gov

Table 2: Examples of Biocatalysis for Chiral Compound Synthesis

Substrate Biocatalyst (Enzyme/Organism) Product Yield/Enantiomeric Excess Significance Reference
4-chloro-3-oxobutanoic acid methyl ester Geotrichum candidum SC 5469 (S)-4-chloro-3-hydroxybutanoic acid methyl ester 95% yield, 96% e.e. Intermediate for HMG-CoA reductase inhibitors nih.gov
Ethyl 4-chloroacetoacetate Recombinant CpSADH in E. coli Ethyl-(R)-4-chloro-3-hydroxybutonoate 95% yield, 99% e.e. Intermediate for penem (B1263517) and carbapenem (B1253116) antibiotics nih.gov

Development of Enzyme-Based Industrial Processes

The use of isolated enzymes or whole-cell systems is becoming increasingly common in industrial chemical production. nih.govomicsonline.org These biocatalytic processes are valued for their high specificity, which minimizes byproduct formation and simplifies downstream processing, and their ability to operate under mild, energy-efficient conditions. nih.gov The metabolism of 3-methyl-2-oxobutanoate involves several enzymes that are of significant industrial interest.

The key enzyme complex responsible for the degradation of 3-methyl-2-oxobutanoate is the branched-chain α-keto acid dehydrogenase complex (BCKDH). wikipedia.orgnih.gov This multi-enzyme complex catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate and other branched-chain α-keto acids. wikipedia.org In enzymology, the specific E1 component is named 3-methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4). wikipedia.org Another related enzyme is 2-oxoisovalerate dehydrogenase (acylating) (EC 1.2.1.25), which uses NAD+ as an acceptor and produces 2-methylpropanoyl-CoA. wikipedia.org

The detailed understanding of these enzymes and their catalytic mechanisms allows for their application in industrial settings. For instance, enzymes can be immobilized on solid supports or used in membrane reactors to enhance stability, allow for continuous operation, and facilitate catalyst recycling, making the process more economically viable on a large scale. mdpi.comomicsonline.org Such enzyme-based processes are used to produce fine chemicals, pharmaceutical intermediates, and food ingredients. nih.govcreative-enzymes.com The high selectivity of enzymes like those in the BCKDH complex is advantageous in chemical synthesis, leading to high-purity products in an environmentally responsible manner. nih.gov

Table 3: Key Enzymes in 3-Methyl-2-oxobutanoate Metabolism and their Industrial Relevance

Enzyme Name EC Number Reaction Catalyzed Industrial Significance Reference
3-methyl-2-oxobutanoate dehydrogenase 1.2.4.4 Oxidative decarboxylation of 3-methyl-2-oxobutanoate Potential for producing fine chemicals derived from branched-chain amino acid pathways. wikipedia.orgnih.gov
2-oxoisovalerate dehydrogenase (acylating) 1.2.1.25 Converts 3-methyl-2-oxobutanoate to 2-methylpropanoyl-CoA Key step in catabolism; can be harnessed for producing CoA-derivatives. wikipedia.org

Utilization in Sustainable Chemical Synthesis

The principles of green chemistry encourage the use of processes that are environmentally benign and reduce waste. Biocatalysis, with its use of renewable materials, mild reaction conditions, and high selectivity, is a cornerstone of sustainable chemical synthesis. nih.govunimi.it The use of 3-methyl-2-oxobutanoate and its associated enzymatic pathways aligns well with these principles.

An example of its application in sustainable synthesis is the use of sodium 3-methyl-2-oxobutyrate to produce (S)-2-hydroxy-3-methylbutanoic acid. sigmaaldrich.com Products like this are sometimes evaluated for their "green" credentials; for instance, one supplier has assessed this reaction route based on principles like waste prevention and atom economy. sigmaaldrich.com Furthermore, the development of bio-based solvents, such as 3-methoxybutan-2-one (B3048630) derived from the platform chemical acetoin, illustrates the broader trend of replacing petrochemicals with sustainable, bio-derived alternatives. nih.gov By utilizing central metabolites like 3-methyl-2-oxobutanoate in biocatalytic routes, the chemical industry can move towards more sustainable and resource-efficient manufacturing. omicsonline.org

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. While specific DFT studies exclusively on potassium 3-methyl-2-oxobutanoate (B1236294) are not extensively documented in publicly available literature, DFT has been employed to study related α-keto acids and their enzymatic reactions. For instance, DFT-based screening has been used to identify conserved residues critical for metal binding in enzymes that metabolize branched-chain α-keto acids. science.gov These studies provide a framework for understanding the electronic properties of 3-methyl-2-oxobutanoate that are crucial for its interaction with enzymes like the branched-chain α-ketoacid dehydrogenase (BCKD) complex.

DFT calculations can be used to model the decarboxylation step catalyzed by the E1 subunit of the BCKD complex, providing insights into the transition state energies and the role of the thiamine (B1217682) pyrophosphate (TPP) cofactor. wikipedia.org Such computational approaches have been applied to similar molecules, like ethyl 3-methyl-2-oxobutanoate, to understand their conformational behavior. sigmaaldrich.com

Table 1: Representative Quantum Chemical Parameters Potentially Calculable by DFT for 3-methyl-2-oxobutanoate

ParameterDescriptionPotential Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons.
ΔE (HOMO-LUMO gap) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability.
Mulliken Atomic Charges Distribution of electron charge among the atomsHelps identify sites susceptible to nucleophilic or electrophilic attack.
Dipole Moment Measure of the overall polarity of the moleculeInfluences intermolecular interactions and solubility.

This table is illustrative and based on general applications of DFT to organic molecules. Specific values for potassium 3-methyl-2-oxobutanoate would require dedicated computational studies.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic interactions between a substrate like 3-methyl-2-oxobutanoate and its corresponding enzymes.

The primary enzyme that metabolizes 3-methyl-2-oxobutanoate is the branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.org MD simulations can model the binding of 3-methyl-2-oxobutanoate to the active site of the E1 subunit of BCKDC. These simulations can reveal key information about the conformational changes that occur upon substrate binding and the specific amino acid residues involved in stabilizing the substrate. nih.gov

For example, studies on the regulation of the human mitochondrial BCKDC have shown that phosphorylation of a specific serine residue leads to a disordering of a loop, which in turn prevents the binding of the lipoyl-bearing domain of the E2 subunit. nih.gov MD simulations can provide a detailed, atomistic view of such conformational changes and their impact on enzyme function. researchgate.netnih.gov

Table 2: Key Interactions in Enzyme-Substrate Binding Investigated by MD Simulations

Type of InteractionDescriptionRelevance to 3-methyl-2-oxobutanoate
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom.Crucial for the specific recognition and orientation of the carboxylate and oxo groups of the substrate within the active site.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Important for the overall stability of the enzyme-substrate complex, particularly involving the methyl groups of the substrate.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The negatively charged carboxylate group of 3-methyl-2-oxobutanoate interacts with positively charged or polar residues in the enzyme's active site.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution.The isopropyl group of the substrate may interact with nonpolar pockets within the active site.

Computational Modeling of Metabolic Networks

Computational modeling of metabolic networks allows for a systems-level understanding of how metabolites like 3-methyl-2-oxobutanoate are integrated into the broader metabolic landscape. nih.gov These models, often constructed at a genome-scale, can simulate the flow of metabolites through various pathways under different conditions. nih.gov

Kinetic models of leucine (B10760876) metabolism, for which 3-methyl-2-oxobutanoate is a key intermediate, have been developed to study its role in signaling pathways, such as the mTOR pathway, and its impact on muscle protein synthesis. researchgate.netnih.govbiorxiv.org These models can integrate data from various experimental sources to predict metabolic fluxes and identify key regulatory points in the network. nih.gov For instance, such models can predict how changes in the concentration of 3-methyl-2-oxobutanoate might affect other related metabolic pathways.

These computational approaches are essential for understanding the complex interplay between different metabolic pathways and for predicting the systemic effects of perturbations in the metabolism of branched-chain amino and keto acids. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.govwikigenes.org While clinical QSAR studies are excluded here, this methodology can be applied to understand the fundamental molecular properties of 3-methyl-2-oxobutanoate and related compounds that determine their interaction with specific enzymes or transport proteins.

QSAR models can be developed to predict the inhibitory potency of various analogs of 3-methyl-2-oxobutanoate on the BCKD kinase, the enzyme responsible for inactivating the BCKD complex. nih.gov These models typically use a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a mathematical equation that can predict the activity of new, un-tested compounds. nih.gov

For example, a QSAR study on ketoamides as inhibitors of human cathepsin K demonstrated the utility of this approach in understanding how structural modifications influence inhibitory activity. nih.gov Similarly, QSAR models could be developed for substrates of the BCKD complex to understand the structural requirements for efficient catalysis.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Atomic chargesElectron distribution and reactivity.
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes.
Topological Connectivity indicesAtom connectivity and branching.

This table provides general examples of descriptors. The specific descriptors relevant to the activity of this compound would be determined during the QSAR model development process.

Future Research Directions and Emerging Areas

Elucidation of Novel Metabolic Fates and Pathways

While the primary metabolic role of 3-methyl-2-oxobutanoate (B1236294) as a precursor to valine is well-established, its complete metabolic network is not fully understood. Future investigations will likely focus on identifying and characterizing novel metabolic fates and the enzymes that govern them. Research on the metabolism of branched-chain amino and α-keto acids in models like the isolated perfused rat kidney has shown that the rates of transamination and oxidation are sensitive to substrate concentrations. nih.gov For instance, as the perfusate concentration of 3-methyl-2-oxobutanoate increases, there is a corresponding linear increase in its oxidation rate and a rise in valine concentration. nih.gov

Key research questions will include how 3-methyl-2-oxobutanoate is handled in different tissues and under various physiological and pathological conditions. Studies have suggested that the α-keto acid originating from valine transamination has more direct access to the branched-chain α-keto acid dehydrogenase complex than the α-keto acid supplied exogenously. nih.gov Understanding these compartmentalization and transport mechanisms is a key area for future exploration.

Table 1: Metabolic Processes of 3-Methyl-2-Oxobutanoate in Rat Kidney

Perfusate Component Concentration Change Observed Metabolic Effect Finding Source
Valine Increased from 0.2 to 1.0 mM Exponential increase in oxidation; linear increase in transamination. nih.gov

Advanced Enzymatic Engineering for Improved Specificity and Efficiency

The enzymes involved in the synthesis and conversion of 3-methyl-2-oxobutanoate, such as branched-chain amino acid aminotransferases and the branched-chain α-keto acid dehydrogenase complex, are prime targets for protein engineering. The goal of such engineering is to create biocatalysts with enhanced properties for specific applications. Semi-rational enzyme engineering, which leverages bioinformatics and molecular biology, is a powerful methodology for developing industrial biocatalysts. nih.gov

Future research will apply techniques like iterative site-directed mutagenesis and algorithm-aided design to improve enzyme specificity towards 3-methyl-2-oxobutanoate, increase catalytic efficiency (kcat), and enhance stability under industrial process conditions. nih.gov For example, engineering efforts could lead to variants with significantly higher turnover rates, as has been achieved for other enzymes like ketoreductases where a 64-fold higher kcat was obtained. nih.gov This would be crucial for developing efficient biocatalytic routes for the production of valine or other valuable chemicals from 3-methyl-2-oxobutanoate.

Development of New Synthetic Methodologies

Beyond biological production, there is an opportunity to develop novel, efficient, and environmentally benign chemical synthetic routes to potassium 3-methyl-2-oxobutanoate. Green chemistry principles will guide this research, aiming to reduce waste and avoid hazardous substances. upubscience.com This involves exploring alternative solvents and catalysts. For instance, research has shown the successful use of environmentally friendly solvents like 2-methyltetrahydrofuran, which is derivable from biological sources, to replace more hazardous options in chemical reactions. upubscience.com

Future methodologies may focus on catalytic routes that use readily available starting materials and minimize purification steps. The use of simple, recyclable catalysts, such as sodium acetate, which has been used effectively in other carbonylation reactions, represents a promising direction for the synthesis of keto acids and their derivatives. upubscience.com

Applications in Industrial Biotechnology and Green Chemistry

The push towards a bio-based economy positions this compound as a valuable platform chemical. Biotechnology is increasingly seen as a dominant technology for synthesizing chemical products due to its high efficiency, selectivity, and lower environmental impact compared to traditional methods. upubscience.com Engineered microorganisms or isolated enzymes could be used in bioreactors to produce 3-methyl-2-oxobutanoate or convert it into value-added products like valine, other amino acids, or specialty chemicals.

In the context of green chemistry, using biocatalysts derived from modern biotechnology offers the advantages of being recyclable, reusable, and biodegradable, thereby reducing environmental pollution. upubscience.com Furthermore, integrating the production of 3-methyl-2-oxobutanoate with the utilization of industrial by-products, such as hemicellulose waste, could create circular economic models and reduce industrial waste. upubscience.com

Integrative Multi-Omics Approaches for Deeper Understanding of Biological Roles

To gain a comprehensive understanding of the biological significance of 3-methyl-2-oxobutanoate, researchers are turning to integrative multi-omics approaches. nih.govnih.gov These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to build a systems-level view of cellular processes. nih.gov The metabolome, which includes molecules like 3-methyl-2-oxobutanoate, is considered the downstream output of cellular regulation and provides a direct link between genotype and phenotype. nih.gov

By correlating the levels of 3-methyl-2-oxobutanoate with changes in gene expression (transcriptomics) and protein abundance (proteomics), scientists can uncover novel regulatory networks and biological functions. researchgate.netmdpi.com Such integrative analyses can reveal how metabolic pathways are rewired in response to genetic or environmental perturbations and can help identify new biomarkers or therapeutic targets in metabolic diseases. nih.govfrontiersin.org These multi-omics approaches have the potential to elucidate the complex roles of branched-chain α-keto acids in health and disease, moving beyond their known function in amino acid metabolism. nih.govnih.gov

Table 2: Overview of Multi-Omics Technologies and Their Application

Omics Technology Biological Elements Measured Potential Insights for 3-Methyl-2-Oxobutanoate Research
Genomics DNA sequences, genetic variations Identification of genes associated with altered 3-methyl-2-oxobutanoate metabolism.
Transcriptomics RNA transcripts Understanding the regulation of genes involved in its synthesis and degradation under various conditions.
Proteomics Protein abundance and modifications Quantifying the enzymes and transporters directly responsible for its metabolic flux.

Q & A

Q. How do species-specific differences in 3-methyl-2-oxobutanoate metabolism inform experimental translation?

  • Methodological Answer : Cross-species comparisons (e.g., E. coli vs. Zygophyllum) require phylogenetic analysis of enzyme orthologs. For example, BCAT isoforms may exhibit divergent substrate affinities. Heterologous expression (e.g., plant BCATs in bacterial systems) isolates functional variations .

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